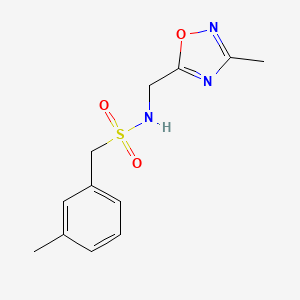

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-9-4-3-5-11(6-9)8-19(16,17)13-7-12-14-10(2)15-18-12/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAUPRFOIZHDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Sulfonamide Group: This step involves the reaction of the oxadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles like bromine or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide, exhibit notable antimicrobial properties. Compounds in this category have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, a study highlighted that certain 1,3,4-oxadiazole derivatives demonstrated antimicrobial activity at concentrations significantly lower than standard antibiotics like chloramphenicol .

Anticancer Potential

The anticancer properties of oxadiazole derivatives are particularly promising. Various studies have synthesized and evaluated these compounds against different cancer cell lines. For example, a series of substituted oxadiazoles showed high activity against human prostate (PC-3) and astrocytoma (SNB-19) cell lines with IC50 values ranging from 13.6 to 48.37 µM . This suggests that modifications in the chemical structure of oxadiazoles can enhance their efficacy against cancer cells.

Anti-inflammatory Effects

Additionally, some oxadiazole derivatives have been studied for their anti-inflammatory effects. The presence of the oxadiazole ring has been associated with the modulation of inflammatory pathways, making these compounds potential candidates for developing anti-inflammatory drugs .

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical routes involving acylhydrazide intermediates and cyclization processes. Common methodologies include:

- Cyclization Reactions : Utilizing acylhydrazides and other intermediates to form the oxadiazole ring under specific conditions.

- Oxidative Cyclization : Employing iodine or carbodiimide derivatives for cyclization at elevated temperatures .

These synthetic approaches not only facilitate the creation of this compound but also allow for the exploration of structural modifications that can enhance biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of similar oxadiazole derivatives:

- Antitumor Activity : A study reported on a series of bis-1,2,4-oxadiazole-fused-benzothiazole derivatives which exhibited significant anticancer activity against multiple cell lines . The findings indicated that structural variations could lead to improved potency.

- Molecular Docking Studies : Investigations into the interactions between oxadiazoles and biological targets revealed strong binding affinities, suggesting potential mechanisms for their biological activities .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The oxadiazole ring and sulfonamide group could interact with specific proteins or enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

a) N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, )

- Structural Differences: Replaces the m-tolylmethanesulfonamide with a benzamide-thioether linkage and a 3,5-dichloropyridinylaminoethyl side chain.

- Functional Impact: The benzamide-thioether group may reduce metabolic stability compared to the sulfonamide in the target compound.

- Biological Activity : Designed for applications in cancer or thrombotic disorders (exact data unspecified) .

b) (E)-5-(Hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f, )

- Structural Differences : Incorporates a hydrazone linker and a furan-carboxamide group instead of the sulfonamide.

- Functional Impact: The hydrazone group may confer pH-dependent solubility but introduces instability under acidic conditions.

- Biological Activity: Exhibits non-zinc-binding MMP-13 inhibition (IC₅₀ ~ 0.8 μM), suggesting utility in osteoarthritis or cancer metastasis .

Sulfonamide Derivatives with Alternative Heterocycles

a) N-[5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide ()

- Structural Differences: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and a phenoxybenzene sulfonamide group.

- Functional Impact: The triazole ring increases hydrogen-bonding capacity but may reduce metabolic resistance compared to oxadiazoles.

- Biological Activity: Not explicitly reported, but analogous triazole-sulfonamides are explored as carbonic anhydrase inhibitors .

b) 5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide Derivatives ()

- Structural Differences : Uses a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole, with a cyclohexyl substituent.

- The cyclohexyl group enhances lipophilicity.

- Biological Activity : Demonstrates anti-inflammatory activity (e.g., COX-2 inhibition) and antimicrobial effects (MIC ~ 8–32 μg/mL against S. aureus) .

Comparative Physicochemical and Pharmacokinetic Properties

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity associated with this compound, supported by data from various studies.

Chemical Structure

The compound can be represented by the following molecular formula:

The biological activity of this compound is largely attributed to the presence of the 1,2,4-oxadiazole ring. This heterocyclic structure has been implicated in various mechanisms of action:

- Anticancer Activity : Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for related compounds were reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MDA-MB-231 (Breast) | 6.3 |

| 6b | KCL-22 (Lymphoblastoid) | 8.3 |

| 3c | HeLa (Cervical) | 9.6 |

These results indicate a promising anticancer potential for compounds containing the oxadiazole motif .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives possess significant antibacterial properties. For instance, N-(4-chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine showed potent activity against several bacterial strains with MIC values indicating effective inhibition .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation of 1,3,4-oxadiazole derivatives against multiple cancer types conducted by the National Cancer Institute (NCI), a series of compounds were tested for their antiproliferative effects. Notably, one derivative showed an IC50 value of 0.056 µM against prostate cancer cells (PC-3), indicating strong potential as an anticancer agent .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 75–85 | 90–95 | NaBH₃CN, MeOH, RT, 12h |

| Alkylation | 65–75 | 85–90 | K₂CO₃, DMF, 60°C, 24h |

| Microwave-Assisted | 80–88 | 92–97 | 100°C, 30 min, sealed vessel |

Basic Question: How can the structural integrity and purity of this compound be confirmed using advanced spectroscopic techniques?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 2.4–2.6 ppm confirm the 3-methyl group on the oxadiazole. Aromatic protons (m-tolyl) appear as a multiplet at δ 7.1–7.4 ppm.

- ¹³C NMR: The sulfonamide sulfur’s electronegativity deshields adjacent carbons (δ 45–50 ppm).

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₆N₃O₃S: 294.0912).

- HPLC-PDA: Purity >95% confirmed using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Basic Question: What in vitro assays are most appropriate for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Kinase Profiling: Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., PI3K, EGFR). IC₅₀ values <1 μM indicate high potency.

- Protease Inhibition: Fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) quantify inhibition of trypsin-like proteases.

- Cell-Based Assays:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.

- Anti-Inflammatory Activity: Measure IL-6/TNF-α suppression in LPS-stimulated macrophages via ELISA .

Advanced Question: How can molecular docking simulations predict the interaction between this compound and its target proteins, and what parameters are critical for accurate modeling?

Methodological Answer:

- Workflow:

- Protein Preparation: Retrieve target structures (e.g., COX-2, PDB ID 5KIR) and optimize hydrogen bonding networks.

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel.

- Docking Software: Use AutoDock Vina or Glide with flexible side chains in the binding pocket.

- Critical Parameters:

- Grid Box Size: Encompass key residues (e.g., Tyr355/Val523 for COX-2).

- Scoring Functions: MM-GBSA refinement improves binding affinity predictions.

- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

Q. Table 2: Docking Results for COX-2 Inhibition

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Target Compound | -9.2 | H-bond: Arg120, Tyr355 |

| Celecoxib (Control) | -8.7 | H-bond: Tyr385, His90 |

Advanced Question: What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling:

- ADME Studies: Assess bioavailability (e.g., Caco-2 permeability, plasma protein binding) to identify absorption limitations.

- Metabolite Identification: LC-MS/MS detects active/inactive metabolites in liver microsomes.

- Orthogonal Assays:

- Ex Vivo Models: Test efficacy in primary cells/tissues from animal models.

- Dose Escalation: Adjust dosing regimens in vivo to match in vitro IC₅₀ values (e.g., 10 mg/kg vs. 50 mg/kg).

- Mechanistic Follow-Up: Use CRISPR knockouts to validate target engagement in vivo .

Advanced Question: How does the sulfonamide group influence pharmacokinetic properties compared to analogs without this moiety?

Methodological Answer:

- Solubility: Sulfonamide enhances water solubility (logP reduced by ~0.5 units) due to hydrogen bonding with solvent.

- Metabolic Stability:

- Cytochrome P450 Inhibition: Sulfonamide reduces CYP3A4/2D6 inhibition risk compared to amine analogs.

- Half-Life (t₁/₂): Increased t₁/₂ (e.g., 4.2 vs. 2.8 hours in rats) due to slower hepatic clearance.

- Toxicity: Sulfonamide derivatives show lower hERG channel binding (IC₅₀ >10 μM) compared to non-sulfonamide analogs .

Q. Table 3: Pharmacokinetic Comparison

| Property | Sulfonamide Derivative | Non-Sulfonamide Analog |

|---|---|---|

| logP | 2.1 | 2.6 |

| Plasma Protein Binding | 85% | 92% |

| Oral Bioavailability | 55% | 40% |

Advanced Question: How can SAR studies identify key functional groups responsible for bioactivity?

Methodological Answer:

- Design: Synthesize analogs with modifications to the oxadiazole, sulfonamide, or m-tolyl groups.

- Assays: Test analogs in parallel for target inhibition (e.g., IC₅₀) and cytotoxicity (CC₅₀).

- Key Findings:

- Oxadiazole Methyl Group: Removal reduces kinase inhibition by 10-fold.

- Sulfonamide Replacement: Amide or ester groups diminish anti-inflammatory activity.

- m-Tolyl Substitution: Para-methyl analogs show 20% lower potency due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.